N-(2-bromophenyl)-4-methoxybenzamide
Overview
Description
N-(2-bromophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the phenyl ring and a methoxy group attached to the benzamide structure
Scientific Research Applications
N-(2-bromophenyl)-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of brominated compounds with biological targets.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-methoxybenzamide typically involves the reaction of 2-bromoaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Comparison with Similar Compounds
N-(2-bromophenyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(2-bromophenyl)-4-nitrobenzamide: This compound has a nitro group instead of a methoxy group, which can alter its chemical reactivity and biological activity.
N-(2-chlorophenyl)-4-methoxybenzamide: The substitution of bromine with chlorine can affect the compound’s properties, such as its reactivity and solubility.
N-(2-bromophenyl)-2-chloronicotinamide: This compound contains a nicotinamide moiety, which can impart different biological activities compared to the benzamide structure.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-bromophenyl)-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-18-11-8-6-10(7-9-11)14(17)16-13-5-3-2-4-12(13)15/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTLNOAWPGZGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409187 | |
Record name | N-(2-bromophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349614-89-7 | |
Record name | N-(2-bromophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70409187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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